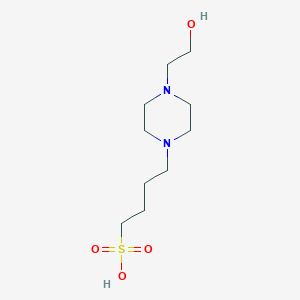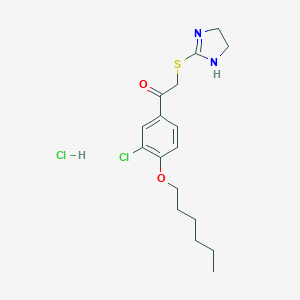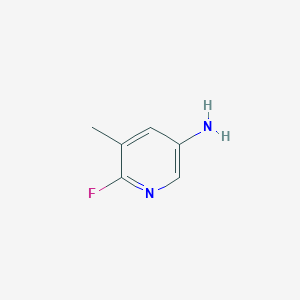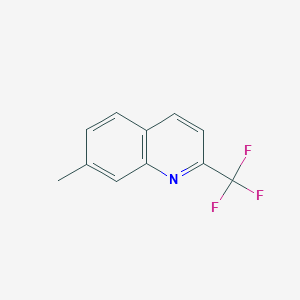![molecular formula C8H14N2O2 B069285 (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 173658-17-8](/img/structure/B69285.png)
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolo[1,2-c]imidazole derivative that exhibits unique biochemical and physiological properties.
Mechanism Of Action
The mechanism of action of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall.
Biochemical And Physiological Effects
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one exhibits unique biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.
Advantages And Limitations For Lab Experiments
One of the advantages of using (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one in lab experiments is its potent anticancer and antimicrobial activity. This compound can be used as a tool to study the underlying mechanisms of cancer cell apoptosis and bacterial growth inhibition. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be taken when handling this compound in lab experiments.
Future Directions
There are several future directions for the study of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one. One potential direction is the development of novel anticancer and antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a fluorescent probe in biological imaging. Finally, the potential toxicity of this compound should be further investigated to ensure safe handling in lab experiments.
Synthesis Methods
The synthesis of (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves the reaction between ethyl 5-aminopentanoate and cyclohexanone in the presence of a reducing agent. This reaction leads to the formation of the pyrrolo[1,2-c]imidazole ring, which is then further modified to obtain the final product. The synthesis of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
The (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one compound has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, (6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has been studied for its potential use as a fluorescent probe in biological imaging.
properties
CAS RN |
173658-17-8 |
|---|---|
Product Name |
(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one |
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(6R,7aR)-2-ethyl-6-hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C8H14N2O2/c1-2-9-5-10-4-6(11)3-7(10)8(9)12/h6-7,11H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
BWVXWKVXUYMBIQ-RNFRBKRXSA-N |
Isomeric SMILES |
CCN1CN2C[C@@H](C[C@@H]2C1=O)O |
SMILES |
CCN1CN2CC(CC2C1=O)O |
Canonical SMILES |
CCN1CN2CC(CC2C1=O)O |
synonyms |
1H-Pyrrolo[1,2-c]imidazol-1-one,2-ethylhexahydro-6-hydroxy-,(6R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



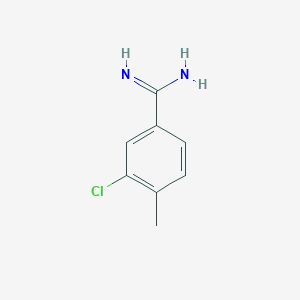
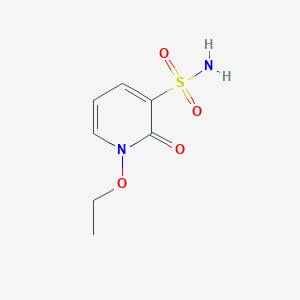
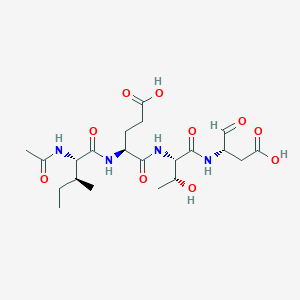

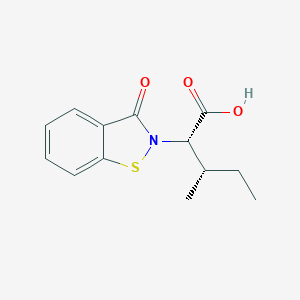
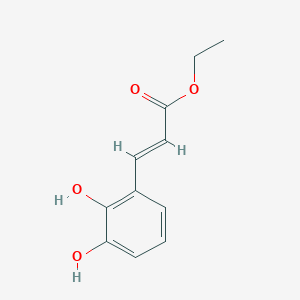
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
